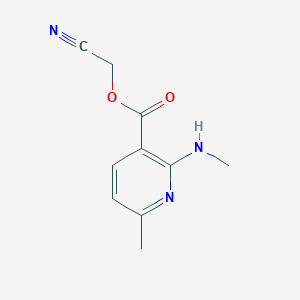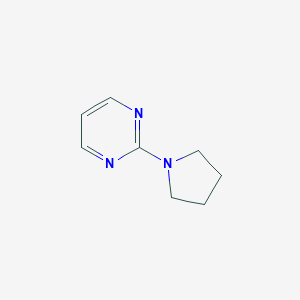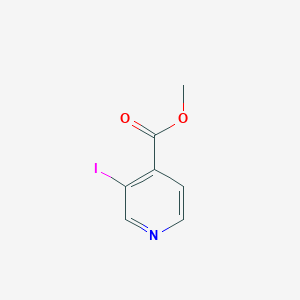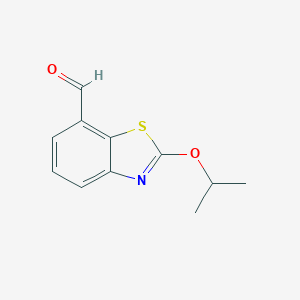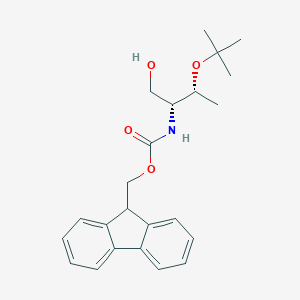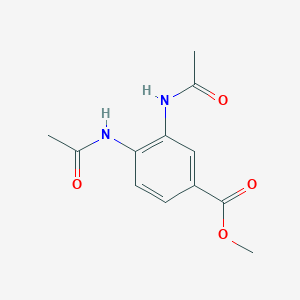![molecular formula C12H9ClO4S2 B071453 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid CAS No. 175137-65-2](/img/structure/B71453.png)
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonyl thiophene derivatives involves multiple steps, including reactions with alkoxides, halogenation, and nucleophilic substitutions. For instance, Stephens et al. (1999) describe the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, highlighting a method that may be adaptable for the synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of sulfones, including those similar to the compound , reveals insights into their spatial arrangement and electronic configuration. Adamovich et al. (2017) determined the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, providing a basis for understanding the structural aspects of sulfones, which could be extended to our compound of interest (Adamovich et al., 2017).
Chemical Reactions and Properties
The compound's reactivity is influenced by the presence of the sulfonyl and thiophene groups. Chemical reactions involving sulfonyl groups, as studied by Bergman et al. (1980), suggest that the positioning of the sulfonyl group affects the molecule's fragmentation pattern, an aspect relevant to the chemical behavior of 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid (Bergman, Jansson, & Bamford, 1980).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the application of chemical compounds. Chekanova et al. (2014) investigated the physicochemical properties of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, a study that can provide insights into the behavior of similar compounds under different conditions (Chekanova et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances and stability, is essential. The work by Koch and Ritter (1994) on functionalized polysulfones offers a perspective on how the sulfonyl and carboxylic groups in our compound might react under various conditions, providing a foundation for predicting its chemical behavior (Koch & Ritter, 1994).
Applications De Recherche Scientifique
Antiviral Activity : Derivatives of 4-chlorophenyl compounds have shown potential in antiviral applications. For instance, certain derivatives demonstrated anti-tobacco mosaic virus activity (Chen et al., 2010).
Macrocyclic Compounds and Polyamides Synthesis : These compounds are used in the synthesis of macrocyclic aromatic ether sulfones and polyamides, which are significant in polymer chemistry (Rodewald & Ritter, 1997).
GABA B Receptor Antagonists : Chlorinated acids related to 4-chlorophenyl compounds have been synthesized as lower homologues of known GABA B receptor antagonists, indicating their potential in neurological applications (Abbenante, Hughes, & Prager, 1997).
Dye Synthesis : Certain derivatives have been used in the synthesis of dyes for textile applications, specifically for dyeing polyester fibers (Iyun et al., 2015).
Synthesis of Heterocyclic Compounds : These compounds are used in the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which are important intermediates in organic synthesis (Stephens, Price, & Sowell, 1999).
Investigation of Mutagenic Compounds : Research on related compounds has provided insights into the mutagenicity and carcinogenic potential of certain food preservatives (Jolivette, Kende, & Anders, 1998).
Thromboxane Receptor Antagonism and Synthase Inhibition : Compounds with similar structures have been studied for their potential in thromboxane receptor antagonism and thromboxane synthase inhibition (Bhagwat et al., 1993).
Antimicrobial Activity : Research has shown the potential of derivatives for antimicrobial activity, demonstrating their significance in pharmaceutical applications (Nural et al., 2018).
Corrosion Inhibition : Derivatives have been studied for their efficiency in inhibiting corrosion of metals in acidic media, indicating applications in industrial chemistry (Lagrenée et al., 2002).
Decarboxylative Radical Sulfonylation : This process is significant in organic synthesis, especially in the creation of sulfones, which are important in pharmaceutical and agrochemical industries (He et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4S2/c1-7-10(6-18-11(7)12(14)15)19(16,17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQSJVPCVCQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380943 | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid | |
CAS RN |
175137-65-2 | |
| Record name | 4-[(4-Chlorophenyl)sulfonyl]-3-methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
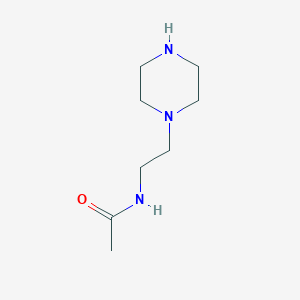
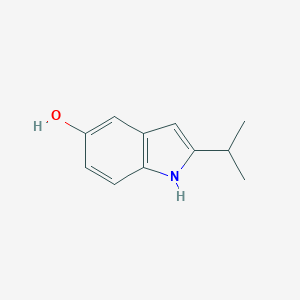
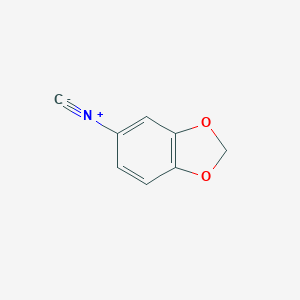
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)
